

Discovery and synthesis of (Rac)-BIIB042

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Compound of Interest

Compound Name: (Rac)-BIIB042

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An In-depth Technical Guide to the Discovery and Synthesis of **(Rac)-BIIB042**

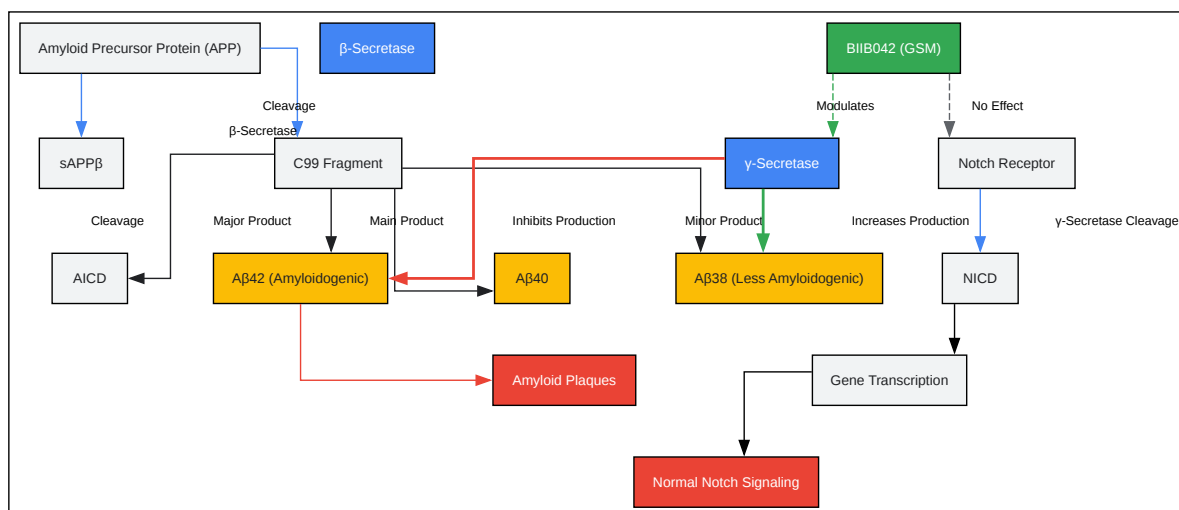
Introduction

(Rac)-BIIB042, also referred to as compound 10a in seminal literature, is a potent, selective, and orally bioavailable γ -secretase modulator (GSM) investigated for the treatment of Alzheimer's disease (AD).^{[1][2]} The therapeutic strategy behind GSMs is to selectively modulate the activity of γ -secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP), to reduce the production of the highly amyloidogenic 42-amino-acid-long amyloid- β peptide (A β 42).^{[3][4]} Unlike γ -secretase inhibitors (GSIs), which block the enzyme's activity entirely and can lead to mechanism-based toxicities by affecting other signaling pathways like Notch, GSMs allosterically modify the enzyme to shift its cleavage preference.^{[4][5]} This results in a decrease in A β 42 levels and a concomitant increase in shorter, less aggregation-prone A β isoforms, such as A β 38, with minimal impact on the total A β pool or Notch processing.^{[1][4]} This paper details the discovery, synthesis, and key biological data of **(Rac)-BIIB042**.

Mechanism of Action: γ -Secretase Modulation

The central hypothesis in AD pathogenesis involves the accumulation of A β peptides, particularly A β 42, which readily aggregates to form neurotoxic oligomers and plaques in the brain.^{[1][6]} A β peptides are generated through the sequential cleavage of APP by β -secretase (BACE1) and the γ -secretase complex.^[1] γ -secretase can cleave the resulting C99 fragment at multiple sites, producing A β peptides of varying lengths.^[4] BIIB042 acts by modulating this final cleavage step.

The mechanism involves shifting the product line of γ -secretase away from the amyloidogenic $A\beta_{42}$ in favor of shorter, less toxic isoforms.[3] Specifically, treatment with BIIB042 leads to a significant reduction in $A\beta_{42}$, a corresponding increase in $A\beta_{38}$, and has little to no effect on the most abundant isoform, $A\beta_{40}$. [1][3] This selective modulation avoids the adverse effects associated with broad inhibition of γ -secretase, notably the disruption of Notch signaling, which is crucial for various cellular processes. [1][4]



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BIIB042 modulates APP processing without affecting Notch signaling.

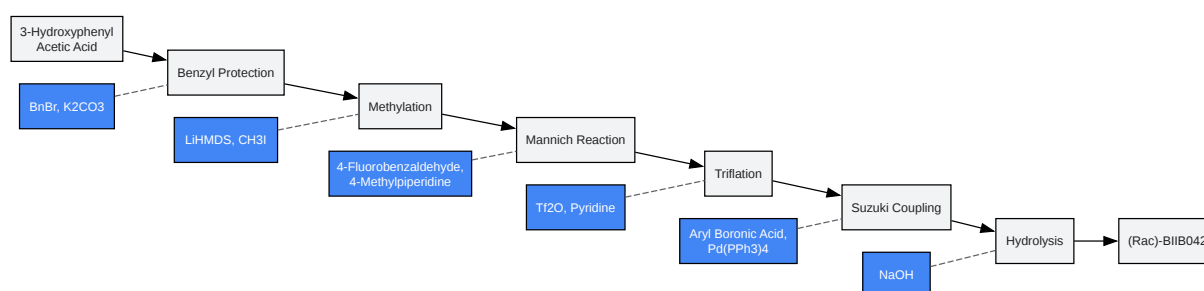
Discovery and Synthesis

The discovery of BIIB042 stemmed from the optimization of a novel series of acid-derived GSMs.[1] The lead optimization process focused on enhancing cellular potency and brain

pharmacodynamics following oral administration.[2] A Mannich reaction involving 3-hydroxyphenyl acetic acid was identified as a facile route to construct the core framework.[1] This led to the synthesis of the racemic compound, which was subsequently separated into its individual enantiomers, 10a (BIIB042) and 10b, using a supercritical fluid (SCF) chiral method.[1]

Synthetic Scheme

The synthesis of **(Rac)-BIIB042** (compound 10) is a multi-step process starting from 3-hydroxyphenyl acetic acid.[1] The key steps include protection of the phenol, methylation, a Mannich reaction to introduce the piperidine moiety, triflation, a Suzuki coupling to install the biaryl system, and final deprotection.



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Key steps in the chemical synthesis of **(Rac)-BIIB042**.

Biological Evaluation and Data

BIIB042 was subjected to a battery of in vitro and in vivo tests to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

In Vitro Profile

The in vitro activity of BIIB042 was assessed in various cell-based assays. It demonstrated potent modulation of A β production and favorable properties in safety and permeability assays.

Table 1: In Vitro Characterization of BIIB042

Parameter	Assay	Result	Citation
A β 42 Reduction	H4 cells expressing wild-type APP	EC ₅₀ = 70 nM	[1]
hERG Liability	FastPatch Assay	EC ₅₀ = 15 μ M	[1]

| Permeability | Caco-2 Assay | Papp(A \rightarrow B) = 43.8 x 10⁻⁶ cm/s [[1] |

In Vivo Pharmacokinetics and Pharmacodynamics

The efficacy of BIIB042 was evaluated in multiple species following oral administration. The compound showed significant brain penetration and robust reduction of A β 42 in the central nervous system and plasma.

Table 2: In Vivo Pharmacodynamic Effects of BIIB042 (10 mg/kg, p.o.)

Species	Brain Conc. (4h)	Brain A β 42 Reduction (4h)	Plasma A β 42 Reduction (5h)	Citation
Mouse (CF-1)	4.6 μ M	40%	Not Reported	[1]
Rat (Fischer)	Not Reported	30%	Not Reported	[1]

| Monkey (Cynomolgus)| Not Applicable | Not Applicable | 30% [[1] |

Experimental Protocols

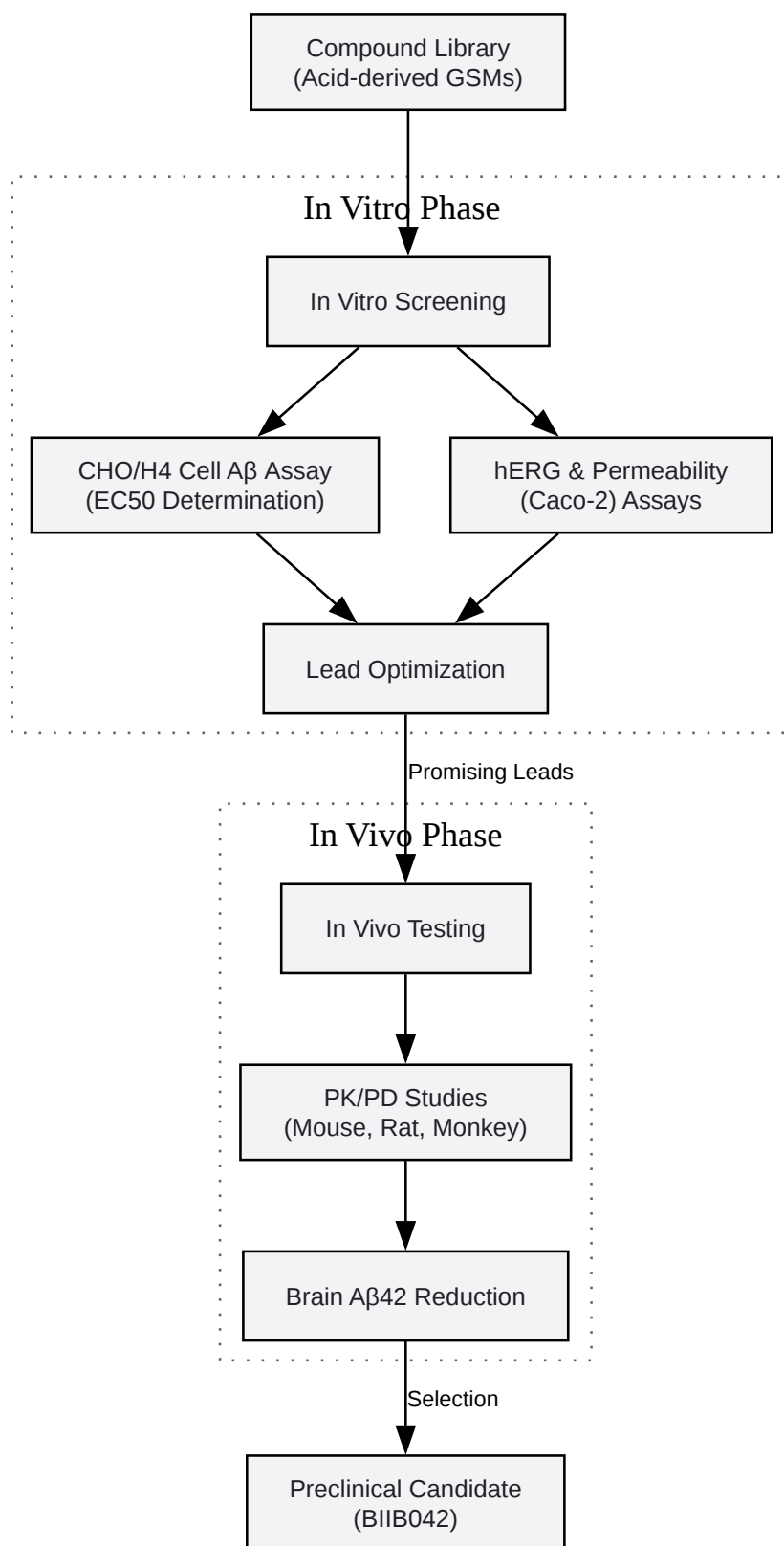
In Vitro A β Modulation Assay

- Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing the APP V717F mutation or H4 human neuroglioma cells expressing wild-type human APP were used.[1]

- Protocol: Cells were plated and incubated with varying concentrations of BIIB042. After a set incubation period, conditioned media was collected.
- Analysis: A β 42, A β 40, and A β 38 levels in the media were quantified using a multiplex A β ELISA assay, allowing for simultaneous detection of all three isoforms in a single well.^[1] EC₅₀ values were calculated based on the dose-dependent reduction of A β 42.

In Vivo Pharmacodynamic Studies

- Animal Models: Wild-type CF-1 mice, Fischer rats, and cynomolgus monkeys were used.^[1]^[3]
- Dosing: BIIB042 was formulated in 0.5% CMC, 0.2% Tween80 and administered via oral gavage (p.o.).^[1]
- Sample Collection: At specified time points post-dosing (e.g., 4 hours), animals were sacrificed. Brain and plasma samples were collected for analysis.^[1]
- Analysis: Drug concentrations in the brain and plasma were determined using LC-MS/MS. A β levels were measured using ELISA. The percentage reduction in A β 42 was calculated by comparing drug-treated groups to a vehicle-treated control group.^[1]



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The discovery workflow leading to the selection of BIIB042.

Conclusion

BIIB042 is a novel, acid-derived γ -secretase modulator discovered through a rigorous optimization process focused on cellular potency and in vivo pharmacodynamics.[1] It effectively lowers the amyloidogenic A β 42 peptide while increasing the shorter A β 38 isoform, both in vitro and across multiple species in vivo.[1][3] Importantly, it achieves this without impacting Notch signaling, offering a potentially superior safety profile compared to non-selective γ -secretase inhibitors.[1] The favorable pharmacokinetic properties, including oral bioavailability and brain penetration, combined with robust pharmacodynamic effects, established BIIB042 as a candidate for preclinical safety evaluation in the development of a potential disease-modifying therapy for Alzheimer's disease.[1][2]

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